molecular formula C8H14ClNO2 B13070396 3-Ethoxypiperidine-1-carbonyl chloride

3-Ethoxypiperidine-1-carbonyl chloride

Katalognummer: B13070396
Molekulargewicht: 191.65 g/mol
InChI-Schlüssel: HVBMGDUIAMOOBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethoxypiperidine-1-carbonyl chloride is a chemical compound belonging to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxypiperidine-1-carbonyl chloride typically involves the reaction of 3-ethoxypiperidine with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows: [ \text{3-Ethoxypiperidine} + \text{Phosgene} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to handle the hazardous nature of phosgene safely. The process is optimized to maximize yield and minimize the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Ethoxypiperidine-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

    Hydrolysis: In the presence of water, it can hydrolyze to form 3-ethoxypiperidine and hydrochloric acid.

    Reduction: It can be reduced to form 3-ethoxypiperidine derivatives.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Catalysts: Acid or base catalysts may be used to facilitate certain reactions.

    Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.

Major Products Formed:

  • Substituted piperidine derivatives.
  • Hydrolyzed products such as 3-ethoxypiperidine.

Wissenschaftliche Forschungsanwendungen

3-Ethoxypiperidine-1-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting the central nervous system.

    Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Ethoxypiperidine-1-carbonyl chloride primarily involves its reactivity as an acyl chloride. It can acylate nucleophiles, leading to the formation of amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    Pyridine: A six-membered aromatic ring with one nitrogen atom.

    Dihydropyridine: A partially saturated derivative of pyridine.

Uniqueness: 3-Ethoxypiperidine-1-carbonyl chloride is unique due to the presence of both an ethoxy group and a carbonyl chloride functional group. This combination imparts specific reactivity and properties that are valuable in organic synthesis and medicinal chemistry.

Eigenschaften

Molekularformel

C8H14ClNO2

Molekulargewicht

191.65 g/mol

IUPAC-Name

3-ethoxypiperidine-1-carbonyl chloride

InChI

InChI=1S/C8H14ClNO2/c1-2-12-7-4-3-5-10(6-7)8(9)11/h7H,2-6H2,1H3

InChI-Schlüssel

HVBMGDUIAMOOBU-UHFFFAOYSA-N

Kanonische SMILES

CCOC1CCCN(C1)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.